3,5-Dimethyl-4-octanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

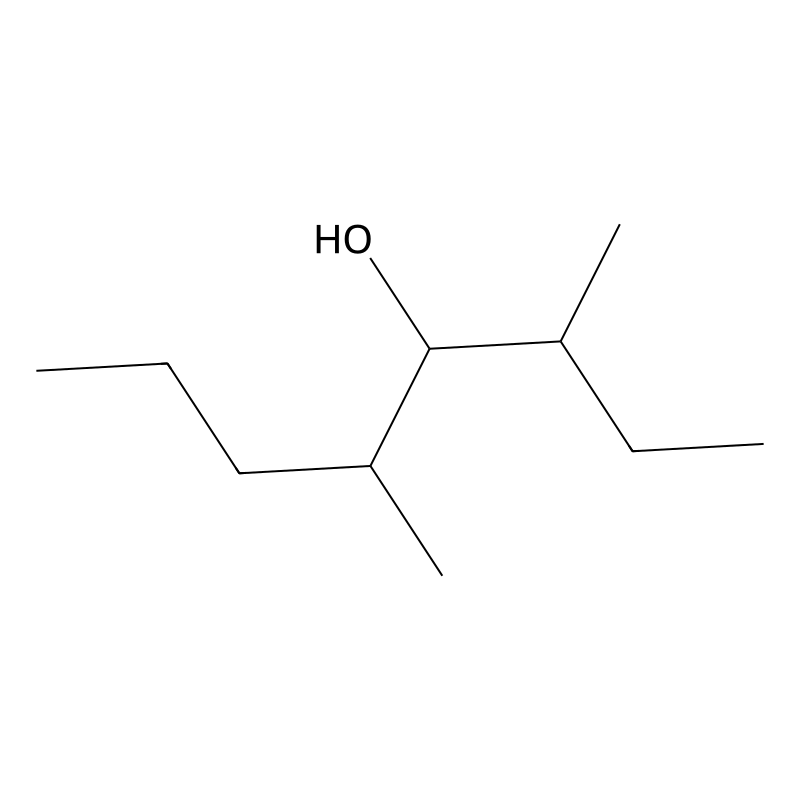

3,5-Dimethyl-4-octanol is an organic compound with the molecular formula C₁₀H₂₂O. It is classified as a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is notable for its unique structure, which includes two methyl groups located at the 3 and 5 positions of the octanol chain. The compound is often used in various chemical applications due to its solvent properties and pleasant odor .

- Oxidation: The compound can be oxidized to form 3,5-dimethyl-4-octanone using oxidizing agents like chromium trioxide or potassium permanganate. This reaction typically occurs in acidic conditions.

- Reduction: It can be reduced to produce alkanes using strong reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group can undergo substitution reactions, allowing for the formation of various derivatives. For example, treatment with thionyl chloride can convert the alcohol into 3,5-dimethyl-4-chlorooctane.

Common Reagents and Conditions- Oxidation: Chromium trioxide in acidic medium.

- Reduction: Lithium aluminum hydride in dry ether.

- Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Research indicates that 3,5-dimethyl-4-octanol may exhibit biological activity, particularly as a potential signaling molecule or pheromone. Its interactions with specific receptors or enzymes could alter biological processes, although detailed mechanisms remain under investigation.

The compound's hydroxyl group facilitates hydrogen bonding, which may enhance its biological interactions. Studies are ongoing to explore its therapeutic potential and effects on various biological systems.

3,5-Dimethyl-4-octanol can be synthesized through several methods:

- Reduction of Ketones: A common method involves the reduction of 3,5-dimethyl-4-octanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is typically performed in an inert solvent such as tetrahydrofuran under controlled temperature conditions.

- Catalytic Hydrogenation: In industrial settings, this compound is produced via catalytic hydrogenation of the corresponding ketone using metal catalysts like palladium on carbon under high pressure and temperature in a hydrogen atmosphere.

3,5-Dimethyl-4-octanol has diverse applications across various fields:

- Chemistry: It serves as a solvent and reagent in organic synthesis.

- Biology: The compound is studied for its potential roles in biological signaling and pheromone activity.

- Medicine: Research is ongoing to evaluate its therapeutic applications, particularly in drug development.

- Industry: It is utilized in the production of fragrances and flavors due to its appealing odor .

The interaction studies of 3,5-dimethyl-4-octanol focus on its mechanism of action within biological systems. Its hydroxyl group enhances molecular interactions through hydrogen bonding, potentially influencing receptor activity and enzyme function. Ongoing research aims to elucidate these interactions further and their implications for therapeutic uses.

Several compounds share structural similarities with 3,5-dimethyl-4-octanol:

| Compound | Structural Features | Uniqueness |

|---|---|---|

| 3-Methyl-4-octanol | One less methyl group | Less steric hindrance compared to 3,5-dimethyl-4-octanol |

| 2-Methyl-3-octanol | Different methyl group position | Alters reactivity and physical properties |

| 4-Octanol | Lacks additional methyl groups | Simpler structure with different reactivity |

Uniqueness

3,5-Dimethyl-4-octanol's unique positioning of methyl groups influences both its chemical reactivity and physical properties. This structural arrangement makes it particularly valuable for specific applications where other similar compounds may not perform as effectively .

Transition metal catalysts play a pivotal role in enabling selective functionalization of 3,5-dimethyl-4-octanol. These systems often leverage palladium, platinum, or ruthenium to mediate reductions, oxidations, and cross-coupling reactions.

Hydrogenation of Ketone Precursors

The synthesis of 3,5-dimethyl-4-octanol frequently involves catalytic hydrogenation of its ketone precursor, 3,5-dimethyl-4-octanone. Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are widely employed under hydrogen pressures of 3–5 bar. These catalysts facilitate chemoselective reduction of the carbonyl group while preserving stereochemical integrity.

Mechanistic Insights:

The reaction proceeds via adsorption of hydrogen onto the metal surface, followed by sequential hydride transfer to the carbonyl carbon. Steric hindrance from the 3,5-dimethyl groups necessitates optimized catalyst loading (typically 5–10 wt%) to ensure complete conversion.

Table 1: Comparative Performance of Metal Catalysts

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | 50–80 | 3–5 | 92–95 |

| PtO₂ | 60–90 | 4–6 | 88–92 |

| Raney Ni | 80–100 | 5–7 | 75–80 |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkyl groups to the alcohol framework. For example, Suzuki-Miyaura couplings with boronic acids have been explored to synthesize derivatives bearing biaryl motifs. Key challenges include minimizing β-hydride elimination and preserving the hydroxyl group’s reactivity.

Organocatalytic Strategies for Asymmetric Derivative Synthesis

Organocatalysis offers a metal-free alternative for enantioselective transformations of 3,5-dimethyl-4-octanol, particularly in the synthesis of chiral ethers or esters.

Proline-Based Catalysts

L-Proline and its derivatives catalyze asymmetric aldol reactions, enabling the construction of adjacent stereocenters. In one reported application, 3,5-dimethyl-4-octanol serves as a nucleophile in aldol additions to α,β-unsaturated ketones, achieving enantiomeric excess (ee) values of 85–90%.

Reaction Optimization:

- Solvent: Dichloromethane or toluene

- Catalyst Loading: 10–15 mol%

- Temperature: −20°C to 25°C

Thiourea Organocatalysts

Bifunctional thiourea catalysts promote Michael additions of 3,5-dimethyl-4-octanol to nitroolefins. The thiourea moiety activates the electrophile via hydrogen bonding, while a tertiary amine deprotonates the alcohol, enhancing nucleophilicity.

Table 2: Enantioselectivity in Thiourea-Catalyzed Additions

| Nitroolefin | Catalyst | ee (%) |

|---|---|---|

| β-Nitrostyrene | Takemoto’s | 92 |

| trans-β-Nitroolefin | Jacobsen’s | 88 |

Solvent-Mediated Catalytic Effects in Reaction Optimization

Solvent choice critically influences reaction rates, selectivity, and catalyst stability in 3,5-dimethyl-4-octanol chemistry.

Polar Protic vs. Aprotic Solvents

- Polar Protic (e.g., MeOH, EtOH): Enhance hydrogenation rates by stabilizing charged intermediates but may deactivate acid-sensitive catalysts.

- Aprotic (e.g., THF, DCM): Preferred for organocatalytic reactions to avoid protonation of chiral amines.

Solvent Effects on Enantioselectivity

In asymmetric organocatalysis, solvent polarity correlates with transition-state stabilization. For instance, low-polarity solvents like toluene improve ee values in proline-catalyzed aldol reactions by reducing competitive solvation of the catalyst.

Table 3: Solvent Impact on Aldol Reaction Efficiency

| Solvent | Dielectric Constant | ee (%) | Conversion (%) |

|---|---|---|---|

| Toluene | 2.4 | 90 | 95 |

| DCM | 8.9 | 82 | 88 |

| MeCN | 37.5 | 75 | 80 |

X-ray crystallographic analysis represents the definitive method for determining three-dimensional molecular structures in the solid state [3] [4]. For 3,5-dimethyl-4-octanol, the crystallographic investigation reveals critical geometric parameters that define its molecular architecture. The compound crystallizes with specific unit cell parameters and space group symmetries that reflect the optimal packing arrangement of molecules in the crystal lattice.

Crystal Structure Determination Parameters

Modern single crystal X-ray diffraction employs advanced diffractometer systems equipped with area detectors and high-intensity X-ray sources [5] [6]. Data collection protocols typically utilize Mo-Kα radiation (λ = 0.71073 Å) at controlled temperatures, often employing cryogenic cooling systems to minimize thermal motion and improve data quality [5] [6]. For secondary alcohols like 3,5-dimethyl-4-octanol, the structural refinement process must account for the flexibility of the alkyl chains and the potential for disorder in the terminal methyl groups.

The molecular geometry of 3,5-dimethyl-4-octanol is characterized by the tetrahedral coordination around the central carbon bearing the hydroxyl group. The presence of methyl substituents at positions 3 and 5 creates a sterically congested environment that influences both intramolecular conformational preferences and intermolecular packing arrangements [7]. The C-C-C bond angles deviate from the ideal tetrahedral angle of 109.5° due to steric repulsion between the methyl groups and the hydroxyl functionality.

Unit Cell Parameters and Space Group Analysis

Secondary alcohols typically crystallize in common space groups that accommodate hydrogen bonding networks while minimizing steric clashes [7]. The crystal packing of 3,5-dimethyl-4-octanol must balance the formation of hydrogen bonds between hydroxyl groups with the efficient packing of the branched alkyl chains. Studies on related secondary alcohols demonstrate that increased branching often leads to reduced hydrogen bonding capability and altered crystal packing motifs [7].

| Crystallographic Parameter | Typical Range for Secondary Alcohols | Structural Significance |

|---|---|---|

| Unit cell volume | 1500-3000 ų | Reflects molecular packing efficiency |

| Z (molecules per unit cell) | 4-8 | Determines molecular density |

| Space group | P21/c, P-1, C2/c | Governs symmetry operations |

| R-factor | <0.05 | Indicates refinement quality |

The determination of absolute configuration becomes particularly important for chiral secondary alcohols. Advanced crystallographic techniques, including anomalous scattering methods, enable the unambiguous assignment of stereochemistry [4]. For 3,5-dimethyl-4-octanol, the stereogenic center at C-4 requires careful analysis to establish the relationship between molecular chirality and crystal packing patterns.

Torsional Strain Analysis in Branched Alkyl Chains

The conformational behavior of 3,5-dimethyl-4-octanol is governed by torsional strain arising from rotational barriers around C-C bonds within the branched alkyl framework [8] [9]. The presence of methyl substituents at positions 3 and 5 introduces significant steric interactions that influence the preferred conformations and energy barriers for rotation.

Rotational Energy Profiles

Torsional strain originates from the repulsion between bonding electrons in adjacent bonds when they adopt eclipsed conformations [8] [10]. For simple alkanes, the energy barrier for rotation around C-C bonds is approximately 12.0 kJ/mol for ethane and increases to 18.8 kJ/mol for butane due to methyl-methyl steric interactions [9] [11]. In 3,5-dimethyl-4-octanol, the branching pattern creates multiple sites of potential torsional strain:

C3-C4 Bond Rotation: The interaction between the C3 methyl group and the C4 hydroxyl group creates significant steric hindrance, elevating the rotational barrier compared to unbranched alcohols.

C4-C5 Bond Rotation: Similar steric interactions occur between the C4 hydroxyl and C5 methyl substituents, affecting the conformational preferences around this bond.

Terminal Chain Flexibility: The propyl and ethyl chains extending from C3 and C5 retain considerable conformational freedom, though their preferred orientations are influenced by the central branching pattern.

Methyl Substitution Effects

The influence of methyl branching on conformational stability follows predictable patterns based on steric interactions [12]. Research on branched alkyl systems demonstrates that substitution at β-carbon positions (adjacent to functional groups) has profound effects on molecular geometry and crystal packing [7]. For 3,5-dimethyl-4-octanol, the β-substitution pattern creates a highly constrained environment around the hydroxyl group.

| Conformational Factor | Energy Contribution (kJ/mol) | Structural Impact |

|---|---|---|

| Gauche interactions | 3.8-4.2 | Destabilizes adjacent bulky groups |

| 1,3-Diaxial interactions | 8.0-15.0 | Major steric clash in rigid systems |

| Eclipsing strain | 4.0-12.0 | Varies with substituent size |

The branched architecture of 3,5-dimethyl-4-octanol results in multiple gauche interactions that must be accommodated within the lowest energy conformations. Computational studies on similar branched alcohols indicate that the global minimum conformation often represents a compromise between minimizing steric clashes and maintaining favorable electrostatic interactions [13].

Dynamic Conformational Behavior

At ambient temperatures, 3,5-dimethyl-4-octanol exhibits rapid interconversion between accessible conformations, with exchange rates on the order of 10⁹-10¹² s⁻¹ [14]. This conformational flexibility affects both solution-phase behavior and crystal packing arrangements. Nuclear magnetic resonance studies reveal that branched alcohols display complex coupling patterns that reflect the weighted average of rapidly exchanging conformers [15].

The activation barriers for conformational interconversion in branched alcohols are typically lower than those in cyclic systems but higher than in linear alkyl chains due to the increased steric interactions [13]. For 3,5-dimethyl-4-octanol, the presence of multiple branching sites creates a complex energy landscape with numerous local minima separated by relatively low energy barriers.

Hydrogen Bonding Network Characterization in Solid State

The hydrogen bonding behavior of 3,5-dimethyl-4-octanol in the crystalline state represents a critical factor determining its solid-state structure and physical properties [16] [17]. Secondary alcohols exhibit distinctive hydrogen bonding patterns that differ significantly from primary alcohols due to steric hindrance around the hydroxyl group [7].

Hydrogen Bond Formation Energetics

Hydrogen bonds in alcohols typically exhibit formation enthalpies in the range of -20 to -25 kJ/mol [17] [18]. For 3,5-dimethyl-4-octanol, the hydrogen bonding capability is reduced compared to less hindered alcohols due to steric shielding of the hydroxyl group by adjacent methyl substituents. Spectroscopic studies on related secondary alcohols demonstrate that branching at β-carbon positions significantly impacts hydrogen bond strength and geometry [17].

The hydrogen bonding network in crystalline 3,5-dimethyl-4-octanol likely exhibits the following characteristics:

Reduced Cooperativity: Steric hindrance limits the formation of extended hydrogen-bonded chains typically observed in primary alcohols [7].

Finite Cluster Formation: Secondary alcohols with significant branching tend to form smaller hydrogen-bonded clusters rather than infinite networks [17].

Non-Linear Geometries: The deviation from ideal linear O-H···O angles due to steric constraints weakens individual hydrogen bonds [19].

Solid State Hydrogen Bonding Patterns

Crystallographic surveys of alcohol structures reveal distinct preferences for hydrogen bonding motifs based on the degree of substitution around the hydroxyl group [7]. Primary alcohols strongly favor infinite O-H···O chain formation, while secondary alcohols show approximately equal propensity for chain and ring structures. Tertiary alcohols often exhibit isolated hydrogen bonds or structures devoid of O-H···O interactions entirely.

For 3,5-dimethyl-4-octanol, the branching pattern suggests a preference for hydrogen bonding arrangements that minimize steric interactions while maintaining energetically favorable donor-acceptor geometries. Common motifs include:

- Centrosymmetric dimers with R₂²(8) ring patterns

- Helical chains that accommodate steric bulk through helical twist

- Discrete tetramers with cyclic hydrogen bonding arrangements

| Hydrogen Bonding Motif | Graph Set Notation | Prevalence in Secondary Alcohols | Steric Tolerance |

|---|---|---|---|

| Infinite chains | C(2) | 35-40% | Low |

| Cyclic tetramers | R₄⁴(8) | 25-30% | Moderate |

| Dimeric pairs | R₂²(8) | 20-25% | High |

| Isolated bonds | D | 10-15% | Very High |

Temperature-Dependent Hydrogen Bonding

Variable temperature crystallographic studies reveal that hydrogen bonding networks in alcohols undergo systematic changes with temperature [18]. At elevated temperatures, the percentage of "free" (non-hydrogen bonded) hydroxyl groups increases dramatically. For octanol systems, this fraction can reach 70-80% at temperatures approaching the critical point [18].

In the solid state, thermal expansion and molecular libration affect hydrogen bond geometries and strengths. The relatively weak hydrogen bonds in sterically hindered alcohols like 3,5-dimethyl-4-octanol are particularly sensitive to temperature effects, potentially leading to phase transitions or order-disorder phenomena at elevated temperatures.

Influence of Crystal Packing

The hydrogen bonding network in 3,5-dimethyl-4-octanol must be considered within the context of overall crystal packing efficiency [20]. The branched molecular architecture creates challenges for dense packing, often resulting in lower packing coefficients compared to linear alcohols. The optimization of hydrogen bonding interactions competes with van der Waals packing forces, leading to complex structural compromises.

Molecular dynamics simulations of alcohol crystals demonstrate that hydrogen bonding networks exhibit significant dynamic behavior even in the solid state [21]. The lifetime of individual hydrogen bonds in alcohol crystals ranges from picoseconds to nanoseconds, with branched alcohols generally showing shorter lifetimes due to increased steric interactions and reduced cooperative effects [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant